Home > Products > Screening Compounds P42141 > (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride
(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride - 332061-92-4

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

Catalog Number: EVT-3560636
CAS Number: 332061-92-4
Molecular Formula: C8H12ClNO2S
Molecular Weight: 221.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a synthetic derivative of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. [] Its structure features a 3-thienyl substituent on the 4-position of the butanoic acid backbone, introducing a sulfur-containing heterocycle to the molecule. This unique structure gives the compound distinct properties and makes it valuable for investigating various biological processes and developing new materials.

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Compound Description: This compound is a β-amino acid and serves as the core component of sitagliptin, a widely prescribed medication for the management of type 2 diabetes. []

Relevance: This compound is considered structurally related to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride due to their shared β-amino acid structure. Both compounds possess an amino group at the β position relative to the carboxylic acid group. The main difference lies in the aromatic substituent at the 4 position: a 3-thienyl group in the target compound and a 2,4,5-trifluorophenyl group in (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. []

(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid Hydrochloride

Compound Description: This compound, denoted as "1" in the research, acts as a selective and potent inactivator of human ornithine aminotransferase (hOAT). Inhibition of hOAT has been proposed as a potential treatment for hepatocellular carcinoma (HCC). This compound demonstrated the ability to inhibit HCC growth in athymic mice implanted with human-derived HCC, even at low doses (0.1 mg/kg). It is currently undergoing investigational new drug (IND)-enabling studies. []

4-[N-Methyl, N-(1-naphthylmethyl)]-amino-4-oxo-butanoic Acid

Compound Description: This compound, abbreviated as NAOB in the research, serves as a derivatizing agent for methanol analysis using high-performance liquid chromatography (HPLC). NAOB reacts with methanol to form a derivative that can be readily detected by HPLC. The advantage of this method lies in the ability to remove NAOB and other activators used in the derivatization process through simple aqueous base and acid treatments, minimizing interference in chromatography. This allows for the simultaneous determination of methanol, ethanol, and 1-propanol. []

Relevance: This compound is structurally related to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride due to the presence of a 4-amino-butanoic acid core in both structures. The key difference is the substitution at the amino group. While (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride has a primary amino group, 4-[N-Methyl, N-(1-naphthylmethyl)]-amino-4-oxo-butanoic Acid has a tertiary amino group substituted with a methyl and a 1-naphthylmethyl group, along with an oxo group at the 4 position. []

2-[4-(3-Methyl-2-thienyl)phenyl]propionic Acid

Compound Description: This compound, also known as R,S-MTPPA, is a novel nonsteroidal anti-inflammatory agent. The S-enantiomer of this compound exhibits pharmacological activity, while the R-enantiomer is inactive in vitro. Interestingly, chiral inversion from the R- to the S-enantiomer occurs in both rats and dogs, with a greater extent of inversion observed in dogs. [, ]

Relevance: This compound can be considered structurally related to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride as both share a similar amino acid backbone, with the amino group located on the 5th carbon atom. The key differences are the length of the carbon chain (pentanoic acid vs. butanoic acid) and the aromatic substituent at the 4th position (4-chlorophenyl vs. 3-thienyl). []

(R)-5-Amino-3-(4-chlorophenyl)pentanoic Acid

Compound Description: This compound, designated as "11" in the research, is a homologue of (R)-baclofen. It exhibits significantly weaker inhibitory activity at GABAB receptor binding sites compared to (R)-baclofen. While it inhibits electrically induced contractions of the guinea pig ileum, this inhibition is insensitive to the GABAB antagonist CGP35348, unlike the inhibition caused by (R)-baclofen. []

Relevance: This compound is structurally related to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride as both share a similar amino acid backbone, with the amino group located on the 5th carbon atom. The key differences are the length of the carbon chain (pentanoic acid vs. butanoic acid), the position of the aromatic substituent (3rd position vs. 4th position), and the specific aromatic group (4-chlorophenyl vs. 3-thienyl). []

(S)-5-Amino-3-(4-chlorophenyl)pentanoic Acid

Compound Description: This compound, designated as "12" in the research, is the S-enantiomer of compound 11 and a homologue of (S)-baclofen. Similar to (S)-baclofen, it does not show detectable affinity for GABAA receptor sites and does not significantly interact with GABAB receptor sites. It exhibits weaker inhibitory activity compared to compound 11 on electrically induced contractions of the guinea pig ileum, and this effect is also insensitive to the GABAB antagonist CGP35348. []

Relevance: This compound is also structurally related to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride based on the shared amino acid backbone, despite differences in the length of the carbon chain, the position of the aromatic substituent, and the specific aromatic group. []

(S)-4-Acetyl-2-[[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]methyl]imidazole

Compound Description: This compound, referred to as S-51, exhibits high cardioselectivity (dose ratio β2/β1 > 9333) and lacks intrinsic sympathomimetic activity (ISA). It emerged as a promising lead compound in the search for highly cardioselective β-adrenoceptor antagonists devoid of ISA. []

7-[S-(3-Amino)-1-pyrrolidinyl]-8-chloro-1-cyclopropyl-6-fluoro-1,4- dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride

Compound Description: This compound represents a class of enantiomerically pure 7-(3-amino-1-pyrrolidinyl)-quinoline and -naphthyridone carboxylic acid derivatives that exhibit antibacterial activity. These compounds are also used as food additives. []

(S)-2-amino-3-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)propanoic acid (AMC-101)

Compound Description: This compound, also known as AMC-101, is a novel synthetic amino acid PET tracer. It shows good in vitro cell uptake through the L and alanine-serine-cysteine transporters and enables clear tumor visualization on PET imaging with low background activity. []

Relevance: Structurally, (S)-2-amino-3-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)propanoic acid (AMC-101) shares the α-amino acid core with (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride, though the latter is a β-amino acid. Both compounds have a chiral center at the α-carbon (for AMC-101) or β-carbon (for the target compound) bearing the amino group. The main difference lies in the presence of a 4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl substituent in AMC-101 compared to the 3-thienyl group in the target compound. []

(S)-2-amino-4-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid (AMC-102)

Compound Description: This compound, known as AMC-102, is another novel synthetic amino acid PET tracer. Similar to AMC-101, it demonstrates good in vitro cell uptake through the L and alanine-serine-cysteine transporters and enables clear tumor visualization on PET imaging with low background activity. []

Relevance: (S)-2-amino-4-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid (AMC-102) is considered structurally related to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride as both are β-amino acids with a similar backbone structure. Both compounds possess a chiral center at the β-carbon bearing the amino group. The main structural difference is the presence of a 4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl substituent in AMC-102, while the target compound has a 3-thienyl group. []

(S)-2-amino-5-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)pentanoic acid (AMC-103)

Compound Description: This compound, known as AMC-103, belongs to the same class of novel synthetic amino acid PET tracers as AMC-101 and AMC-102. It exhibits good in vitro cell uptake through the L and alanine-serine-cysteine transporters and provides clear tumor visualization on PET imaging with low background activity. []

(S)-1-amino-1-(2-thienyl)methylphosphonic Acid

Compound Description: This compound, referred to as "Product 1" in the research, is a chiral phosphonate derivative. It was synthesized enantioselectively using the yeast Rhodotorula mucilaginosa as a biocatalyst. This marks the first reported biological synthesis of this compound. []

Relevance: This compound exhibits a notable structural similarity to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride in the presence of a 2-thienyl group attached to a chiral center bearing an amino group. The key difference lies in the phosphonic acid group present in (S)-1-amino-1-(2-thienyl)methylphosphonic Acid instead of the carboxylic acid group found in the target compound. []

(R)-1-amino-1-(3′-pyridyl)methylphosphonic acid

Compound Description: This compound, designated as "Product 2" in the research, is another chiral phosphonate derivative enantioselectively synthesized using the yeast Rhodotorula mucilaginosa as a biocatalyst. Similar to (S)-1-amino-1-(2-thienyl)methylphosphonic Acid, this represents the first reported instance of its biological synthesis. []

Relevance: While (R)-1-amino-1-(3′-pyridyl)methylphosphonic acid lacks the thienyl group found in (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride, both compounds share the key structural features of an amino group attached to a chiral center and a phosphonic acid group. []

4-Phenyl-2-piperidinothiazole Derivatives

Compound Description: These compounds, synthesized using a novel method involving dehydration of S-(α-benzoyl-β-ethoxycarbonyl) ethyl 1-piperidinethiocarbonate, were evaluated for their anti-inflammatory activity in a carrageenin-induced abscess model in rats. []

p-Aminoethylthioethylbenzenesulfonic Acid

Compound Description: This novel aromatic sulfonic acid bearing an amino function was synthesized through the radical addition of mercaptoethylamine hydrochloride onto styrene sodium sulfonate. This compound was grafted onto poly(vinylidene fluoride-co-hexafluoropropylene) copolymer to create proton exchange membranes for fuel cells. []

4-[2'-(5'- nitro) imidazolyl] benzoyl (n-methyl) amino acid derivatives

Compound Description: These compounds were synthesized using solution-phase techniques for peptide synthesis and evaluated for their anthelmintic activity. The incorporation of D-amino acids and N-methylation of amino acids like tyrosine, valine, and alanine enhanced their antimicrobial activity. []

Overview

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral amino acid derivative featuring a thiophene ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a versatile building block for various chemical reactions and pharmaceutical formulations. The compound's unique structure, which includes both an amino acid moiety and a thiophene ring, enhances its reactivity and biological activity, making it of significant interest in scientific research.

Source

The compound is identified by the CAS number 270262-99-2 and has been documented in various chemical databases, including PubChem and ChemicalBook. It is commercially available for research purposes from several suppliers, facilitating its use in academic and industrial settings.

Classification

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride falls under the category of amino acids and derivatives, specifically classified as a β-amino acid due to the presence of the amino group on the β-carbon relative to the carboxylic acid group. Its classification as a chiral compound also makes it relevant in studies related to stereochemistry and enantioselective synthesis.

Synthesis Analysis

Methods

The synthesis of (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride typically involves several key steps:

  1. Starting Material: The synthesis begins with commercially available thiophene derivatives.
  2. Formation of Intermediate: The thiophene derivative undergoes halogenation followed by substitution reactions to introduce the amino and carboxyl groups.
  3. Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
  4. Hydrochloride Formation: The final step involves converting the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Technical Details

Industrial production may utilize optimized reaction conditions, such as continuous flow reactors and automated purification systems, to enhance yield and purity. This approach allows for scalability, making it suitable for larger-scale applications.

Molecular Structure Analysis

Structure

The molecular formula of (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is C8H11NO2SC_8H_{11}NO_2S, with a molecular weight of approximately 185.25 g/mol. Its structural representation highlights the presence of both an amino group and a thiophene ring attached to a butanoic acid backbone.

Data

  • IUPAC Name: (3S)-3-amino-4-thiophen-3-ylbutanoic acid
  • InChI: InChI=1S/C8H11NO2S/c9-7(4-8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m0/s1
  • SMILES: C1=CSC=C1CC(CC(=O)O)N.Cl
  • Isomeric SMILES: C1=CSC=C1CC@@HN
Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride can participate in various chemical reactions:

  1. Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  2. Reduction: The amino group can be reduced to form corresponding amines.
  3. Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.

Technical Details

Common reagents and conditions include:

  • Oxidation Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Nucleophiles: Amines or thiols under basic conditions.

Major products formed from these reactions include sulfoxides and sulfones from oxidation, amines from reduction, and various substituted thiophene derivatives from substitution reactions.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The thiophene ring and amino acid moiety facilitate binding to active sites on proteins, leading to potential therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Approximately 155–159 °C.
  • Boiling Point: Predicted at around 340.9 ± 32.0 °C.

Chemical Properties

  • Density: Approximately 1.291 g/cm³.
  • pKa: Estimated at 3.79 ± 0.10.

These properties indicate that the compound is soluble in water and exhibits typical behavior for amino acids in solution.

Applications

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride has several scientific research applications:

  1. Chemistry: Serves as a building block in organic synthesis for creating complex molecules.
  2. Biology: Investigated for its role in enzyme inhibition and protein interactions.
  3. Medicine: Explored for therapeutic potential in treating neurological disorders and as a precursor for drug development.
  4. Industry: Used in synthesizing specialty chemicals and materials.
Synthetic Methodologies for (S)-3-Amino-4-(3-thienyl)butanoic Acid Hydrochloride

Enantioselective Synthesis Strategies Involving Thiophene Derivatives

The enantioselective construction of the thiophene-containing chiral center in (S)-3-amino-4-(3-thienyl)butanoic acid hydrochloride presents significant synthetic challenges due to the requirement for high optical purity. Two predominant strategies dominate the literature:

  • Chiral Pool Approach: This method utilizes naturally occurring chiral molecules as starting materials. L-Aspartic acid serves as a common precursor, where the β-carboxyl group is selectively functionalized. The key step involves nucleophilic displacement with 3-thienyl organometallic reagents (e.g., thienyl Grignard or organozinc species) under strictly controlled conditions (temperature, solvent, stoichiometry) to minimize racemization. Protecting group strategies (tert-butyloxycarbonyl, benzyloxycarbonyl) are essential throughout the sequence to preserve stereochemistry before final deprotection and hydrochloride salt formation [5] [8].

  • Catalytic Asymmetric Synthesis: Transition metal catalysis offers a more direct route. Palladium-catalyzed asymmetric allylic amination reactions using 3-(3-thienyl)propenyl acetate derivatives and benzyl carbamate nucleophiles in the presence of chiral phosphine ligands (e.g., (R)-BINAP or Josiphos derivatives) yield chiral homoallylic amine intermediates. Subsequent ozonolysis or dihydroxylation/periodate cleavage of the terminal alkene generates the aldehyde, which is further oxidized to the target β-amino acid. This method provides excellent enantiomeric excess (typically >95% ee) but requires careful optimization of the ligand-metal complex and reaction conditions [6].

Table 1: Comparison of Enantioselective Synthesis Strategies

StrategyKey Starting Material/ReagentChiral Control ElementTypical ee (%)Key Advantages/Disadvantages
Chiral Pool (L-Asp)L-Aspartic acidInherent stereochemistry>99High ee, established route; Longer synthetic sequence
Catalytic Asymmetric3-(3-Thienyl)propenyl acetateChiral Pd/BINAP complex92-98More direct; Requires expensive chiral ligands and catalysts
Chiral Auxiliary3-Thienylacetone + Chiral AuxCovalently bound chiral auxiliary85-95Flexible auxiliaries available; Extra steps to add/remove aux
  • Chiral Auxiliary Approach: Evans oxazolidinones or Oppolzer sultams are covalently attached to 3-(3-thienyl)propanoic acid derivatives. Enolization with strong bases (lithium diisopropylamide, LDA) and stereoselective alkylation with bromoacetonitrile or equivalent electrophiles install the amino group precursor with high diastereoselectivity. Hydrolysis of the auxiliary, nitrile reduction (e.g., hydrogenation with Raney Ni or cobalt salts), and acidification yield the target hydrochloride salt. While reliable, this method adds steps for auxiliary attachment and removal [4].

The choice among these strategies depends on factors like required scale, availability of chiral catalysts or auxiliaries, and cost constraints. Industrial routes often favor the chiral pool approach for robustness, while catalytic methods are preferred for atom economy in research settings.

Catalytic Asymmetric Amination Techniques for β-Amino Acid Backbones

Building the chiral β-amino acid backbone with the required (S)-configuration is central to the synthesis of this compound. Catalytic asymmetric methods provide efficient access:

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This highly efficient method utilizes β-(3-thienyl)-substituted α-dehydroamino acid esters or enamides as substrates. Using cationic rhodium complexes with chiral bisphosphine ligands like (R,R)-Et-DuPhos or (S)-BINAP achieves near-perfect enantioselectivity (>99% ee) under moderate hydrogen pressure (50-100 psi) in methanol or ethanol solvents. The resulting β-amino esters are hydrolyzed (LiOH, aqueous THF/MeOH) to the free acids, followed by HCl salt formation. Critical parameters include ligand-to-metal ratio, solvent purity, and rigorous exclusion of oxygen to maintain catalyst activity [6] [9].

Catalytic Cycle Summary:

  • Substrate coordination to [Rh(L*)]⁺ complex
  • Stereoselective migratory insertion of H₂
  • Reductive elimination yielding chiral β-amino acid ester
  • Catalyst regeneration
  • Organocatalytic Mannich Reactions: Proline-derived catalysts or cinchona alkaloid thioureas catalyze the asymmetric Mannich reaction between 3-thiophene acetaldehyde and preformed glycine Schiff bases (e.g., with p-methoxyphenyl or tert-butyl imines of glyoxylate esters). This direct method constructs the β-amino carbonyl skeleton with the desired stereochemistry in a single step. Enantioselectivities typically range from 85% to 94% ee. While avoiding transition metals, this approach often requires lower temperatures (-20°C to 0°C) and longer reaction times (24-72 hours) compared to hydrogenation. The resulting Mannich adduct undergoes imine hydrolysis and ester saponification to afford the target β-amino acid [9].

  • Enzymatic Desymmetrization: Although less commonly applied industrially for this specific molecule, lipases or esterases show promise in the kinetic resolution of racemic β-amino acid esters. Pseudomonas fluorescens lipase (PFL) or Candida antarctica lipase B (CAL-B) immobilized on acrylic resin selectively hydrolyzes one enantiomer of a racemic β-(3-thienyl) β-amino acid ester in phosphate buffer/organic solvent biphasic systems. The unreacted ester ((S)-enantiomer) is isolated with high ee (>98%), hydrolyzed under basic conditions, and converted to the HCl salt. The maximum yield is limited to 50% for the desired enantiomer unless dynamic kinetic resolution strategies are employed [8].

Solid-Phase Synthesis Approaches for Chiral β-Homoalanine Analogues

Solid-phase synthesis (SPS) offers advantages for rapid generation of analogues and library synthesis, particularly relevant for exploring structure-activity relationships (SAR) around the β-homoalanine core:

  • Fmoc-Strategy on Rink Amide or Wang Resin: The synthesis typically starts by loading Fmoc-protected β-homoalanine onto a hydroxymethylphenoxy (Wang) or Rink amide resin using standard coupling reagents (DIC/HOBt or DIC/OxymaPure) in DMF. The Fmoc group is removed with piperidine/DMF (20%). The free amine is then acylated with 3-thienylacetic acid derivatives activated by HBTU/DIPEA or PyBOP/NMM in DMF. Alternatively, reductive amination protocols using 3-thienylacetaldehyde and sodium triacetoxyborohydride (STAB-H) in DCM/DMF mixtures can forge the C-C bond directly on the solid support. Cleavage from the resin is achieved with TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) for Wang resin or TFA/DCM (20-50%) for Rink amide resin, liberating the carboxylic acid. Subsequent treatment with HCl in dioxane or ethyl acetate yields the hydrochloride salt. This approach facilitates high-throughput synthesis and purification via simple resin washing steps [4] [5].

  • Quality Control in SPS: Critical factors ensuring high purity of the final hydrochloride salt synthesized via SPS include:

  • Resin Loading Determination: Accurate quantification (e.g., via Fmoc UV absorbance measurement after piperidine deprotection).
  • Coupling Efficiency Monitoring: Kaiser test (ninhydrin) or chloranil test for secondary amines after each coupling step.
  • Thorough Resin Washing: Sequential washes with DMF, DCM, MeOH, and DCM (3x each) after each coupling/deprotection step.
  • Controlled Cleavage Conditions: Optimized TFA cocktail and time to minimize side products like tert-butyl cations (from protecting groups).
  • Precipitation/Crystallization: Final product isolation often involves precipitation into cold diethyl ether or MTBE from TFA solution, followed by dissolution in minimal water and lyophilization after addition of stoichiometric HCl, or crystallization from ethanol/ethyl acetate mixtures [4].

Post-Synthetic Modifications: Hydrochloride Salt Formation and Purification Protocols

The final step in synthesizing the pharmacologically relevant form of the compound involves converting the free base amino acid to the stable, crystalline hydrochloride salt. This process is critical for purity, stability, and handling:

  • HCl Salt Formation Techniques:
  • Direct Gas Exposure: Dissolving the free base in a minimal volume of anhydrous ethanol, ethyl acetate, or tetrahydrofuran (THF) and bubbling dry hydrogen chloride gas through the solution at 0-5°C. The salt precipitates spontaneously or upon addition of anhydrous diethyl ether. This method yields highly pure material but requires specialized equipment for handling HCl gas safely .
  • Acid Addition in Solvent: Adding a stoichiometric amount (typically 1.05-1.1 equivalents) of concentrated hydrochloric acid (37%) or acetyl chloride (which reacts with the solvent to generate HCl in situ) to a cooled (0-5°C) solution of the free base in a suitable solvent (isopropanol, ethanol, acetone, or mixtures). Slow addition prevents local overheating and decomposition. The mixture is often stirred for several hours, seeded if necessary, and then cooled further (e.g., to -20°C) to induce complete crystallization [5].
  • Solvent/Antisolvent Crystallization: The free base is dissolved in a good solvent (e.g., hot ethanol or methanol). A calculated amount of HCl (as aqueous solution or isopropanolic HCl) is added. An antisolvent (acetone, acetonitrile, or ethyl acetate) is then added slowly until the solution becomes turbid. The mixture is cooled slowly (e.g., 0.1-0.5°C/min) to room temperature or lower to promote crystal growth and high purity. This method is favored for large-scale production due to better control over crystal form and particle size .
  • Critical Purification Techniques:
  • Recrystallization: The crude hydrochloride salt is dissolved in a minimal volume of hot solvent (common systems: ethanol/water, methanol/isopropanol, ethanol/ethyl acetate). The hot solution is filtered through a 0.2 µm membrane to remove particulates. Slow cooling to 0-4°C (often held for 12-24 hours) yields high-purity crystals. Multiple recrystallizations may be necessary to achieve pharmacopeial standards (>98-99% purity). Sigma Aldrich lists purity specifications typically at 98% [3].
  • Reprecipitation: Dissolving the salt in a small volume of water and adding a water-miscible organic solvent (acetonitrile, acetone) until cloud point is reached, followed by cooling. This is faster than recrystallization but may yield amorphous material with higher residual solvent content.
  • Chromatography: While less common for the final salt due to ionic properties, reverse-phase flash chromatography (C18 silica, eluting with water/acetonitrile gradients containing 0.1% formic or acetic acid) or ion-exchange chromatography can be used for challenging purifications where trace impurities persist. This is more typical in analytical purification for reference standards [5].
  • Characterization and Quality Control: Rigorous analysis confirms salt formation, purity, and identity:
  • Melting Point: Serves as an initial purity indicator (literature values often reported ~240°C dec).
  • HPLC/LC-MS: Reverse-phase C18 columns, using mobile phases like water/acetonitrile (0.1% TFA or formic acid). Monitors purity (>98% by area normalization) and confirms absence of starting materials, des-thienyl impurities, or dimeric species .
  • Chiral HPLC: Essential to confirm enantiomeric excess (ee >99%) using chiral stationary phases (e.g., Chirobiotic T, Chiralpak AD-H) and appropriate eluents (e.g., hexane/ethanol with acid/base modifiers) [3].
  • NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ or D₂O confirms structure, protonation state, and absence of solvates. Characteristic shifts for the α-proton and β-methylene groups confirm salt formation.
  • Elemental Analysis (CHNS): Verifies stoichiometry of C, H, N, S, and Cl content within acceptable limits (typically ±0.4%) [1] [3].
  • Karl Fischer Titration: Determines water content; typically specified as <0.5% w/w for analytical standards .
  • X-ray Powder Diffraction (XRPD): For polymorph characterization in bulk drug substance.

Table 2: Key Identifiers and Properties of (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

PropertyValue or IdentifierSource/Reference
CAS Registry Number270262-99-2 [1] [3]
IUPAC Name(3S)-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride
Molecular FormulaC₈H₁₂ClNO₂S [1] [4]
Molecular Weight221.70 g/mol [1] [4]
Common Synonyms(S)-3-AMINO-4-(3-THIENYL)-BUTYRIC ACID HCL; L-BETA-HOMO(3-THIENYL)ALANINE HYDROCHLORIDE; RARECHEM AK PT 0011; H-ALA(3-THIENYL)-(C*CH2)OH HCL; H-BETA-HOALA(3-THIENYL)-OH [3] [4]
Storage Temperature2~8 °C
Purity (Commercial)Typically ≥98% [3]
MDL NumberMFCD01861083 [3]
InChI KeyQDZZLMYYGBIDFT-FJXQXJEOSA-N
Boiling Point (Pred.)340.9±32.0 °C [3]
Density (Pred.)1.291 g/cm³ [3]
pKa (Pred.)3.79±0.10 [3]

Properties

CAS Number

332061-92-4

Product Name

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

IUPAC Name

(3S)-3-amino-4-thiophen-3-ylbutanoic acid;hydrochloride

Molecular Formula

C8H12ClNO2S

Molecular Weight

221.71 g/mol

InChI

InChI=1S/C8H11NO2S.ClH/c9-7(4-8(10)11)3-6-1-2-12-5-6;/h1-2,5,7H,3-4,9H2,(H,10,11);1H/t7-;/m0./s1

InChI Key

QDZZLMYYGBIDFT-FJXQXJEOSA-N

SMILES

C1=CSC=C1CC(CC(=O)O)N.Cl

Canonical SMILES

C1=CSC=C1CC(CC(=O)O)N.Cl

Isomeric SMILES

C1=CSC=C1C[C@@H](CC(=O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.